molecular formula C13H27NO B080797 N-hexylheptanamide CAS No. 14278-35-4

N-hexylheptanamide

Cat. No. B080797
CAS RN: 14278-35-4
M. Wt: 213.36 g/mol
InChI Key: CYWUZSYXTCCCRG-UHFFFAOYSA-N
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Description

N-hexylheptanamide is a chemical compound with the molecular formula C14H29NO. It is also known as capsaicin analogue 3 (CA3) and has been found to have various scientific research applications. N-hexylheptanamide is a structural analogue of capsaicin, which is a natural compound found in chili peppers. Capsaicin has been used for various medicinal purposes, including pain relief and anti-inflammatory effects. N-hexylheptanamide has similar properties to capsaicin and has been found to have potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of N-hexylheptanamide involves the activation of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is involved in pain perception. When N-hexylheptanamide binds to the TRPV1 receptor, it causes the channel to open, resulting in the influx of calcium ions into the cell. This influx of calcium ions leads to the release of neurotransmitters, which transmit pain signals to the brain.

Biochemical And Physiological Effects

N-hexylheptanamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as mentioned earlier. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Additionally, N-hexylheptanamide has been found to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N-hexylheptanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have high solubility in various solvents, making it easy to work with. However, one limitation of N-hexylheptanamide is that it can be expensive to synthesize, limiting its use in large-scale experiments.

Future Directions

There are several future directions for research involving N-hexylheptanamide. One potential application is in the development of new analgesic and anti-inflammatory drugs. N-hexylheptanamide has been found to have similar properties to capsaicin, which is already used in various medicinal products. Therefore, N-hexylheptanamide may have potential as a new drug candidate. Additionally, further research is needed to understand the full extent of N-hexylheptanamide's antimicrobial and antioxidant properties. Finally, more research is needed to understand the potential side effects of N-hexylheptanamide and its safety for human consumption.
In conclusion, N-hexylheptanamide is a chemical compound with various scientific research applications. It has been found to have analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. N-hexylheptanamide's mechanism of action involves the activation of the TRPV1 receptor, and it has several advantages for lab experiments. There are several future directions for research involving N-hexylheptanamide, including the development of new drugs and further research into its antimicrobial and antioxidant properties.

Synthesis Methods

The synthesis of N-hexylheptanamide involves the reaction between hexylamine and heptanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of N-hexylheptanamide is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-hexylheptanamide has been found to have various scientific research applications. It has been studied for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that N-hexylheptanamide can activate the TRPV1 receptor, which is involved in pain perception. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

14278-35-4

Product Name

N-hexylheptanamide

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-hexylheptanamide

InChI

InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15)

InChI Key

CYWUZSYXTCCCRG-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NCCCCCC

Canonical SMILES

CCCCCCC(=O)NCCCCCC

synonyms

N-Hexylheptanamide

Origin of Product

United States

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